
acetonitrile;dichloroplatinum;styrene
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Overview
Description
The compound “acetonitrile;dichloroplatinum;styrene” is a coordination complex that combines acetonitrile, dichloroplatinum, and styrene. Acetonitrile is a simple organic nitrile with the formula CH₃CN, often used as a solvent in organic synthesis . Dichloroplatinum, specifically cis-bis(acetonitrile)dichloroplatinum(II), is a platinum complex with the formula (CH₃CN)₂PtCl₂, known for its catalytic properties . Styrene is an organic compound with the formula C₆H₅CH=CH₂, widely used in the production of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves the coordination of acetonitrile and styrene to a platinum center. The reaction typically occurs in a solvent such as acetonitrile, with dichloroplatinum(II) chloride as the platinum source. The reaction conditions often include mild temperatures and the presence of a base to facilitate the coordination process .
Industrial Production Methods
Industrial production of such coordination complexes often involves large-scale reactions in controlled environments. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired complex .
Chemical Reactions Analysis
Catalytic Activity in Cross-Coupling Reactions
cis-Bis(acetonitrile)dichloroplatinum(II) serves as a catalyst in cross-coupling reactions, particularly the Heck reaction involving styrene and aryl halides. The mechanism involves three key steps:
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Oxidative addition : The platinum complex activates the aryl halide.
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Migratory insertion : Styrene inserts into the platinum-carbon bond.
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Reductive elimination : The coupled product is released, regenerating the catalyst.
Key Reaction Parameters and Outcomes
Kinetic studies indicate pseudo-first-order dependence on substrate concentration under constant catalyst loading.
Hydrolysis and Aqueous Reactivity
In aqueous environments, cis-bis(acetonitrile)dichloroplatinum(II) undergoes hydrolysis, releasing acetonitrile and forming hydrolyzed platinum species .
Hydrolysis Pathway
Pt CH3CN 2Cl2+H2O→Pt H2O CH3CN Cl2+CH3CN
Further hydrolysis yields species like Pt(H2O)2Cl2 , which can dimerize or react with nucleophiles.
Condition | Hydrolysis Rate (k, s−1) | Major Product | Source |
---|---|---|---|
Neutral pH, 25°C | 1.2×10−4 | Monoaqua complex | |
Acidic (pH < 3) | 3.8×10−5 | Dimeric Pt species |
Ligand Substitution and Isomerization
The acetonitrile ligands in cis-bis(acetonitrile)dichloroplatinum(II) are labile, enabling ligand substitution reactions.
Isomerization Kinetics
The complex equilibrates with its trans isomer under thermal or photochemical conditions :
cis Pt CH3CN 2Cl2⇌trans Pt CH3CN 2Cl2
Temperature (°C) | % cis Isomer at Equilibrium | Half-Life (t1/2) | Source |
---|---|---|---|
25 | 98 | 72 hours | |
75 | 50 | 2 hours |
Substitution with stronger-field ligands (e.g., NH3, PPh3) displaces acetonitrile, forming complexes like Pt(NH3)2Cl2 .
Interaction with Biomolecules
Though primarily studied for catalysis, cis-bis(acetonitrile)dichloroplatinum(II) exhibits DNA-binding activity, forming adducts at guanine residues. This interaction mirrors cisplatin but with reduced cytotoxicity due to acetonitrile’s weaker leaving-group ability.
Scientific Research Applications
Catalysis
- Cross-Coupling Reactions : cis-Bis(acetonitrile)dichloroplatinum(II) is utilized in organic synthesis, particularly in facilitating cross-coupling reactions such as the Heck reaction. The complex demonstrates varying catalytic activities depending on the ligands used and the reaction conditions .
- Hydroformylation of Styrene : The compound has been tested as a catalyst in the hydroformylation of styrene, showing notable catalytic activity that can be optimized through modifications in the ligand environment .
Medicinal Chemistry
- Anticancer Research : Similar to other platinum-based drugs like cisplatin, cis-Bis(acetonitrile)dichloroplatinum(II) exhibits potential anticancer properties by interacting with DNA. Studies have shown that it can form stable adducts with nucleophilic sites on DNA, leading to cross-linking that inhibits cancer cell proliferation. Modifications to the ligands can alter cytotoxicity profiles against different cancer cell lines.
Case Study 1: Anticancer Activity
Research indicates that cis-Bis(acetonitrile)dichloroplatinum(II) has been evaluated for its ability to inhibit tumor growth in various cancer models. In vitro studies demonstrated that the compound's interaction with DNA is similar to that of cisplatin, but with altered selectivity towards certain cancer types due to ligand modifications.
Case Study 2: Catalytic Efficiency
In a comparative study of catalytic efficiency, cis-Bis(acetonitrile)dichloroplatinum(II) was tested against other platinum complexes in cross-coupling reactions. The results indicated that while traditional catalysts like cisplatin are effective, the organometallic complex showed enhanced reactivity under specific conditions, making it a valuable candidate for further exploration in synthetic chemistry .
Mechanism of Action
The mechanism of action of the compound involves the coordination of acetonitrile and styrene to the platinum center, which facilitates various catalytic and biological activities. The platinum center can interact with molecular targets such as DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Hydrogen cyanide: A simpler nitrile with similar reactivity to acetonitrile.
Thiocyanic acid: Another nitrile compound with different functional properties.
Cyanogen chloride: A related compound with distinct chemical behavior.
Uniqueness
The uniqueness of the compound lies in its combination of acetonitrile, dichloroplatinum, and styrene, which imparts specific catalytic and biological properties.
Biological Activity
The compound cis-Bis(acetonitrile)dichloroplatinum(II) , often referred to in the context of its biological activity, represents a significant area of research due to its potential applications in cancer therapy and catalysis. This article delves into the biological mechanisms, research findings, and comparative analysis of this organometallic complex.
Chemical Structure and Properties
cis-Bis(acetonitrile)dichloroplatinum(II) is characterized by its coordination of two acetonitrile ligands and two chloride ions to a platinum(II) center, typically exhibiting a square planar geometry. The unique arrangement of these ligands influences the electronic properties of the platinum, which is crucial for its reactivity and biological interactions.
The primary mechanism through which cis-Bis(acetonitrile)dichloroplatinum(II) exerts its biological effects is through interaction with DNA. Similar to other platinum-based drugs like cisplatin, this compound can form stable adducts with nucleophilic sites on DNA, leading to cross-linking that inhibits DNA replication and transcription. This results in apoptosis or programmed cell death in cancer cells, making it a candidate for anticancer treatment.
Cytotoxicity Studies
Recent studies have shown that modifications in the ligand environment can significantly alter the cytotoxicity profiles of platinum complexes. For instance, using acetonitrile instead of ammonia or amines has been found to change the selectivity toward various cancer cell lines. In vitro experiments demonstrated that cis-Bis(acetonitrile)dichloroplatinum(II) exhibits potent cytotoxic effects against several cancer types, including ovarian and testicular cancers .
Comparative Analysis with Other Platinum Complexes
Compound Name | Metal Center | Ligands | Notable Properties |
---|---|---|---|
cisplatin | Platinum | Amine ligands | Widely used anticancer drug |
carboplatin | Platinum | Amine and carboxylate ligands | Enhanced solubility and reduced side effects |
oxaliplatin | Platinum | Oxalate and amine ligands | Effective against resistant cancer types |
trans-Bis(acetonitrile)dichloroplatinum(II) | Platinum | Acetonitrile and chloride | Different geometric isomer affecting reactivity |
This table illustrates how cis-Bis(acetonitrile)dichloroplatinum(II) is distinct from other platinum complexes in terms of its ligand arrangement and potential applications in medicinal chemistry.
Case Studies
- Ovarian Cancer Treatment : A study examined the efficacy of cis-Bis(acetonitrile)dichloroplatinum(II) in ovarian cancer cell lines. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to untreated controls. The mechanism was linked to DNA damage response pathways .
- Combination Therapy : Research explored the combination of cis-Bis(acetonitrile)dichloroplatinum(II) with other chemotherapeutic agents like paclitaxel. Results indicated enhanced therapeutic efficacy when used in tandem, particularly in platinum-resistant cancer cell lines .
Spectroscopic Studies
Spectroscopic techniques such as UV-Vis absorption and luminescence emission have been employed to study the interactions between cis-Bis(acetonitrile)dichloroplatinum(II) and biomolecules. These studies revealed that the compound forms stable adducts with DNA, which can be monitored through changes in spectral properties .
Properties
CAS No. |
62993-37-7 |
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Molecular Formula |
C10H11Cl2NPt |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
acetonitrile;dichloroplatinum;styrene |
InChI |
InChI=1S/C8H8.C2H3N.2ClH.Pt/c1-2-8-6-4-3-5-7-8;1-2-3;;;/h2-7H,1H2;1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
MGIHVDMHDGSIKN-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.C=CC1=CC=CC=C1.Cl[Pt]Cl |
Origin of Product |
United States |
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